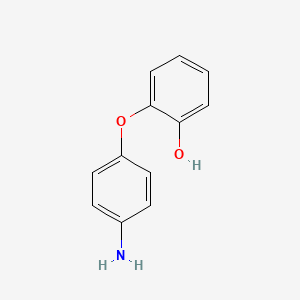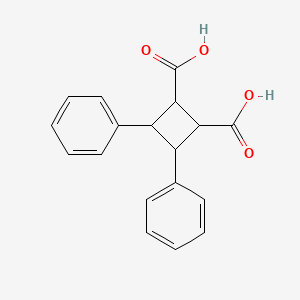
3,4-Diphenylcyclobutane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid is an organic compound with the molecular formula C18H16O4. It is characterized by a cyclobutane ring substituted with two phenyl groups and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be synthesized through a [2+2] photocycloaddition reaction of β-trans-cinnamic acid. This reaction involves the use of ultraviolet light to induce the cycloaddition, forming the cyclobutane ring. The reaction conditions typically include a solvent such as benzene or toluene and a photosensitizer to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,2-diphenylcyclobutane-3,4-dicarboxylic acid exerts its effects involves its ability to undergo various chemical transformations. The cyclobutane ring can be cleaved under thermal or photochemical conditions, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is exploited in the synthesis of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
1,2-Diphenylcyclobutane-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: This compound has a similar structure but with different positions of the carboxylic acid groups, leading to different reactivity and applications.
Cyclobutane-1,2-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,2-diphenylcyclobutane-3,4-dicarboxylic acid lies in its combination of phenyl and carboxylic acid groups on the cyclobutane ring, which imparts distinct reactivity and makes it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
4482-52-4 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) |
Clave InChI |
QVNDSQQNODQYJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


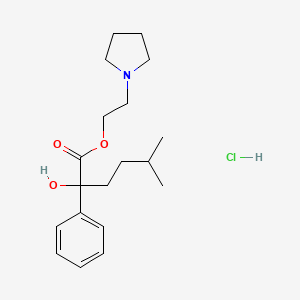

![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)


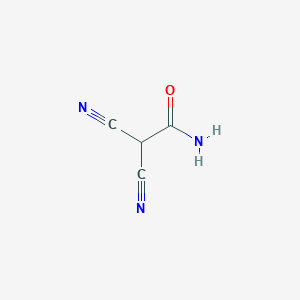
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
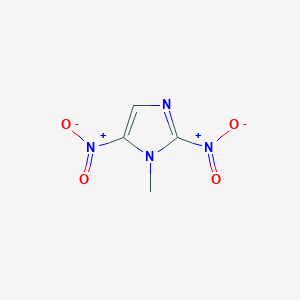
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
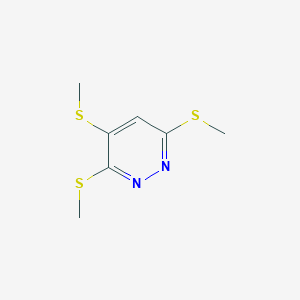

![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
